molecular formula C41H60O11 B605700 Avermectin B1a monosaccharide CAS No. 71831-09-9

Avermectin B1a monosaccharide

Cat. No. B605700
CAS RN: 71831-09-9
M. Wt: 728.92
InChI Key: ZBVWYDMYMRLKIV-OESCZRLOSA-N
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Description

Avermectin B1a monosaccharide is a macrolide anthelmintic and a monosaccharide form of avermectin B1a . It is derived from a 16-membered lactone ring and occurs naturally as a fermentation product of Streptomyces avermitilis . It consists of a 6,6-spiroacetal north segment attached to the disaccharide oleandrosyl-oleandrosyl, and a unique, highly sensitive hexahydrobenzofuran south segment .


Synthesis Analysis

The total synthesis of avermectin B1a has been achieved by synthetic organic chemists . The synthesis involves stereoselective construction of the hexahydrobenzofuran and spiroacetal segments, as well as the C8–C11 E, E -diene . The synthesis also involves macrolactone cyclization without disturbing the readily epimerizable C2 stereogenic center and the C3–C4 double bond .


Molecular Structure Analysis

Avermectin B1a monosaccharide has a molecular formula of C41H60O11 . It is a 16-membered macrolactone that consists of a 6,6-spiroacetal north segment attached to the disaccharide oleandrosyl-oleandrosyl, and a unique, highly sensitive hexahydrobenzofuran south segment .


Chemical Reactions Analysis

The biosynthetic relationships of avermectins A1a, A2a, B1a, B2a, and their respective monosaccharides and aglycones have been studied . The study involved feeding 14C-labeled avermectin compounds prepared from [1-14C]acetate to Streptomyces avermitilis strain MA5502 .


Physical And Chemical Properties Analysis

Avermectins are less volatile and poorly soluble in water . About 50% of ivermectin takes less than 6 hours to dissolve in water, while 90% of the drugs take more than 16.8 days to dissolve in water .

Scientific Research Applications

Application in Pharmacology

Avermectin B1a monosaccharide has been used in the field of pharmacology . It’s a potent inhibitor of nematode larval development, but is devoid of paralytic activity . The drug works by preventing the transmission of electrical impulse in the muscle and nerves of invertebrates, by amplifying the glutamate effects on the invertebrates-specific gated chloride channel .

Application in Antiparasitic Treatment

Avermectin B1a monosaccharide and its derivatives are major commercial antiparasitic agents used in the field of animal health, agriculture, and human infections . They are known to be excellent anthelmintic agents with a good potency and broad spectrum of activity against a variety of nematode and anthropod parasites .

Application in Pesticide Development

Avermectin B1a monosaccharide can be used as a lead compound for the development of pesticides . It’s generally used as a pesticide for the treatment of pests and parasitic worms as a result of their anthelmintic and insecticidal properties .

Application in Treatment of Metabolic Disorders

Recent studies have shown that avermectin also has anticancer, antidiabetic, and antiviral activities and is used in the treatment of several metabolic disorders .

Application in Biochemical and Molecular Research

Avermectin B1a monosaccharide is used in biochemical and molecular research . It’s a major commercial antiparasitic agent produced by Streptomyces avermitilis . The well-characterized avermectin biosynthetic pathway and availability of S. avermitilis genome information in combination with the recent development of combinatorial biosynthesis should allow us to redesign more potent avermectin analogues and to engineer S. avermitilis as a more efficient host for the production of important commercial analogues .

Application in Insecticide Development

Avermectin B1a monosaccharide is used in the development of insecticides . Three series of avermectin B2a oxime ester derivatives were synthesized using avermectin B2a as starting material . Some of the derivatives showed potent insecticidal activities against Myzus persicae, Caenorhabditis elegans, or Tetranychus cinnabarinus . Compound 8d showed excellent activities (>90%) against M. persicae and C. elegans, which were more potent than that of avermectin B2a .

Application in Engineering aveC and Precursor Supply Genes

Avermectin B1a production in Streptomyces avermitilis is enhanced by engineering aveC and precursor supply genes . The purpose of this study was to enhance B1a production, particularly in the high-yielding industrial strain A229, by a combination strategy involving the following steps . The combination strategy provided here is an efficient approach for improving B1a production in industrial strains .

Safety And Hazards

Avermectin has unwanted effects or reactions, especially when administered indiscriminately, which include respiratory failure, hypotension, and coma . It is generally recommended to use avermectins prudently to reduce negative effects on the environment .

properties

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H60O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,15-17,22-23,25,27,29-38,42-43,45H,9,14,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVWYDMYMRLKIV-OESCZRLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H60O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601029459
Record name MSB 1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

728.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avermectin B1a monosaccharide

Citations

For This Compound
9
Citations
L Dong, J Zhang - Advanced Agrochem, 2022 - Elsevier
Avermectins, a fermentation-derived macrocyclic lactones isolated from Streptomyces avermitilis, exhibiting a long history as biopharmaceuticals used in agriculture, medical and …
Number of citations: 3 www.sciencedirect.com
M Schulman, P Doherty, B Arison - Antimicrobial agents and …, 1993 - Am Soc Microbiol
… Incubations with other avermectins, namely, avermectin B1a, ivermectin monosaccharide, and avermectin B1a monosaccharide, produced the respective glucosylated products (Fig. 4), …
Number of citations: 13 journals.asm.org
T Blizzard, MH Fisher, H Mrozik, TL Shih - Recent Progress in the …, 1990 - Springer
… Reaction of 5-protected avermectin B1a monosaccharide with the pair of C-2 epimeric 2-ftuoro-4-0-tert-butyldimethylsilyloleandroses followed by deprotection resulted in 2"-…
Number of citations: 9 link.springer.com
C Bliard, FC Escribano, G Lukacs, A Olesker… - Journal of the Chemical …, 1987 - pubs.rsc.org
A synthesis of protected C-2β- and C-2α-fluoro oleandrosyl fluorides is presented; coupling of these carbohydrates with avermectin B1a monosaccharide 5-Ot-butyldimethylsilyl …
Number of citations: 15 pubs.rsc.org
AC Chukwudebe, WF Feely, TJ Burnett… - Journal of Agricultural …, 1996 - ACS Publications
… Reference standards used for the HPLC characterization of extracted residues were unlabeled MAB1, avermectin B1a monosaccharide (MSB1a), 4‘‘-deoxy-4‘‘-epi-(N-formyl)avermectin …
Number of citations: 23 pubs.acs.org
BJ Banks, BF Bishop, NA Evans, SP Gibson… - Bioorganic & medicinal …, 2000 - Elsevier
… The most potent in vitro flea active (MDD 0.1 μg/mL) was 25-cyclohexyl-25-de(1-methylpropyl)-5-deoxy-22,23-dihydro-5-(hydroxyamino)-avermectin B1a monosaccharide (selamectin) …
Number of citations: 49 www.sciencedirect.com
M Zakson-Aiken, LM Gregory… - Journal of medical …, 2000 - academic.oup.com
… All compounds tested in this assay exhibited some effect on cat flea larvae except for the 4′-O-glucosyl-Avermectin B1A monosaccharide (Table 4). Most drugs were active at …
Number of citations: 7 academic.oup.com
TJ Nolan, JB Lok - Current pharmaceutical biotechnology, 2012 - ingentaconnect.com
… Of these, selamectin, 25-cyclohexyl-25-de(1methylpropyl)-5-deoxy-22,23-dihydro-5-(hydroxy-amino)avermectin B1a monosaccharide, was the only compound considered to be …
Number of citations: 79 www.ingentaconnect.com
S Abdullah, J Gobilik, C KHIM-PHIN - International Conference on …, 2014 - researchgate.net
Cynodon dactylon (L.) Pers. is a type of perennial grass that possesses great medicinal values and believed able to cure many diseases and infections. This paper reports the …
Number of citations: 4 www.researchgate.net

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